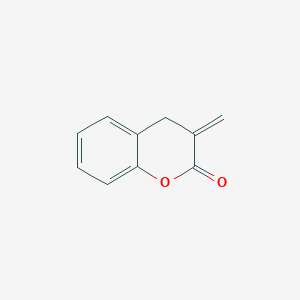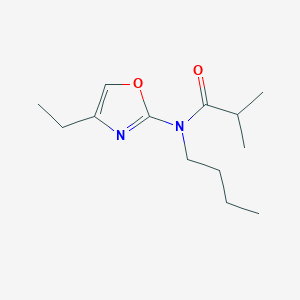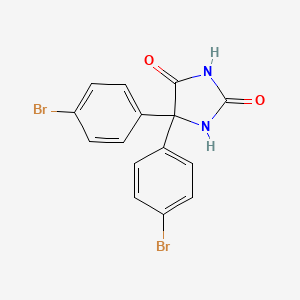
5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidinediones It is characterized by the presence of two bromophenyl groups attached to the imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione typically involves the reaction of 4,4’-dibromobenzil with urea under specific conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the imidazolidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atoms .
Aplicaciones Científicas De Investigación
5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenyl groups can interact with proteins or enzymes, leading to inhibition or modulation of their activity. The imidazolidine ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Bis(4-hydroxyphenyl)imidazolidine-2,4-dione
- 5,5-Dimethyl-2,4-imidazolidinedione
- 5,5-Diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione
Uniqueness
5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may have different substituents, such as hydroxyl or methyl groups .
Propiedades
Número CAS |
58132-31-3 |
|---|---|
Fórmula molecular |
C15H10Br2N2O2 |
Peso molecular |
410.06 g/mol |
Nombre IUPAC |
5,5-bis(4-bromophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10Br2N2O2/c16-11-5-1-9(2-6-11)15(13(20)18-14(21)19-15)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) |
Clave InChI |
UTVWPVWHYUDHFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


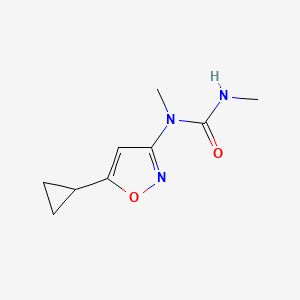

![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
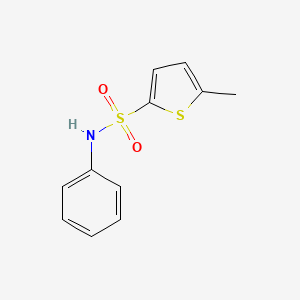

![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)

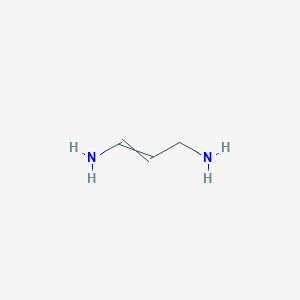
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
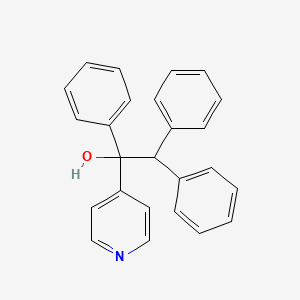

![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
